Product packaging for N-(4-chlorophenyl)-3-methoxybenzamide(Cat. No.:CAS No. 96776-05-5)

N-(4-chlorophenyl)-3-methoxybenzamide

Cat. No.: B185207
CAS No.: 96776-05-5
M. Wt: 261.7 g/mol
InChI Key: PTEBQUFBDQXFFF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of N-phenylbenzamide derivatives. This family of compounds has demonstrated a range of promising biological activities in scientific studies, making them a valuable scaffold for developing novel therapeutic agents. Researchers are particularly interested in these derivatives for their potential antiviral and prokinetic properties. A notable body of research on structurally similar N-phenylbenzamide compounds has revealed potent broad-spectrum antiviral effects. For instance, close analogues have been shown to exhibit activity against viruses such as Hepatitis B Virus (HBV) and Enterovirus 71 (EV71) by potentially increasing intracellular levels of the host defense factor APOBEC3G (A3G) . This mechanism presents a promising approach for tackling drug-resistant viral strains. Furthermore, other benzamide derivatives are well-documented in scientific literature as selective agonists for serotonin (5-HT4) receptors, which play a critical role in gastrointestinal motility, indicating potential applications as prokinetic agents . This product is intended for research purposes only. It is strictly for use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic uses. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and disposal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO2 B185207 N-(4-chlorophenyl)-3-methoxybenzamide CAS No. 96776-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEBQUFBDQXFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356851
Record name Benzamide, N-(4-chlorophenyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96776-05-5
Record name Benzamide, N-(4-chlorophenyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl 3 Methoxybenzamide and Its Analogues

Strategies for Amide Bond Formation in Benzamide (B126) Synthesis

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For N-aryl benzamides like N-(4-chlorophenyl)-3-methoxybenzamide, several reliable methods have been established, primarily involving the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the aniline (B41778) derivative.

Acyl Chloride-Mediated Amidation Approaches

One of the most traditional and effective methods for amide bond formation is the reaction between an acyl chloride and an amine. fishersci.itbohrium.com This approach, often referred to as the Schotten-Baumann reaction, involves the conversion of the carboxylic acid (3-methoxybenzoic acid) into its more reactive acyl chloride derivative (3-methoxybenzoyl chloride). mdpi.com This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.it The resulting acyl chloride is then reacted with the amine (4-chloroaniline) in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net

The reaction of 4-methoxybenzoyl chloride with 4-chloroaniline (B138754) in an aqueous sodium hydroxide (B78521) solution provides a high yield of the corresponding N-(4-chlorophenyl)-4-methoxybenzamide, a close analogue of the target molecule. nih.govresearchgate.net A similar strategy can be applied to synthesize this compound. The general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane, often with a base like triethylamine (B128534) or pyridine, followed by the addition of the acyl chloride. fishersci.itmdpi.com

Table 1: Examples of Acyl Chloride-Mediated Amidation for Benzamide Synthesis

ReactantsReagents and ConditionsProductYieldReference
4-methoxybenzoyl chloride and 4-chloroaniline10% aq. NaOH, stirring at room temperatureN-(4-chlorophenyl)-4-methoxybenzamide86% nih.govresearchgate.net
4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amineTriethylamine, Dichloromethane, 30 minN-(3-chlorophenethyl)-4-nitrobenzamideNot specified mdpi.com
4-Chorobenzoyl chloride and 2-chloroanilineCHCl₃, reflux for 4 h4-Chloro-N-(2-chlorophenyl)benzamide84% nih.gov

Carbodiimide-Based Coupling Strategies

Carbodiimide coupling reagents are widely used to facilitate amide bond formation directly from a carboxylic acid and an amine without the need to isolate an acyl chloride intermediate. thermofisher.com Common carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which is water-soluble. thermofisher.compeptide.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com

To improve reaction efficiency and minimize side reactions, such as racemization in chiral carboxylic acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. thermofisher.compeptide.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide. peptide.comnih.gov The synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide has been successfully achieved by reacting the corresponding carboxylic acid with 4-chloroaniline using DCC and HOBt as coupling reagents. researchgate.net Similarly, a series of N-phenylbenzamide derivatives were synthesized by condensing 3-amino-4-methoxybenzoic acid with various amines using N,N′-diisopropylcarbodiimide (DIC) and HOBt. nih.gov

Table 2: Carbodiimide-Based Coupling for Benzamide Synthesis

Carboxylic AcidAmineCoupling ReagentsProductReference
2-methoxy-4-methylbenzoic acid4-chloroanilineDCC, HOBtN-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide researchgate.net
3-amino-4-methoxybenzoic acidVarious anilinesDIC, HOBtN-aryl-3-amino-4-methoxybenzamides nih.gov
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideEDC, HOBt (catalytic), DMAP, DIPEACoupled amide product nih.gov

Nucleophilic Substitution Reactions in Benzamide Formation

Nucleophilic aromatic substitution (SNA_r) presents an alternative pathway to form the C-N bond in N-aryl benzamides. This mechanism is particularly effective when the aromatic ring of the amine precursor is activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org While not the most common method for synthesizing simple benzamides, it can be a valuable strategy. In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com

A less conventional approach involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of a base, which proceeds through a nucleophilic substitution mechanism to yield N-phenylbenzamides in excellent yields. unair.ac.idunej.ac.idresearchgate.net The reaction is proposed to proceed via an imino alcohol-amide tautomerism and a rearrangement intermediate. unair.ac.idunej.ac.idresearchgate.net

Derivatization and Analog Generation of this compound

To explore the structure-activity relationships of this compound, analogues are generated by modifying its constituent aromatic rings. These modifications can involve the introduction of various substituents or alterations to the existing functional groups.

Modifications on the Chlorophenyl Moiety

The 4-chlorophenyl ring offers several positions for substitution to generate analogues. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule.

Research on related N-aryl benzamides demonstrates the feasibility of introducing a range of substituents onto this ring. For instance, in the synthesis of N-substituted benzamide derivatives as antitumor agents, various anilines with different substitution patterns were used, leading to a diverse library of compounds. researchgate.net A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by reacting the corresponding benzoyl chloride with a variety of anilines, including those with methyl and nitro substituents. nih.gov This highlights that the core benzamide structure is tolerant to a wide array of functional groups on the N-phenyl ring.

Table 3: Examples of Modifications on the N-Aryl Moiety of Benzamides

Parent StructureModification on N-Aryl RingSynthetic ApproachResulting Analogue ClassReference
N-phenylbenzamideIntroduction of bromo group (e.g., 4-bromoaniline)Carbodiimide couplingN-(4-bromophenyl)benzamides nih.gov
N-phenylbenzamideIntroduction of various alkyl and nitro groupsAcyl chloride amidationN-(substituted-phenyl)benzamides nih.gov
N-phenylbenzamideUse of various substituted anilinesNot specifiedN-substituted benzamide library researchgate.net

Modifications on the Methoxybenzoyl Moiety

The methoxybenzoyl portion of the molecule provides multiple avenues for derivatization. The methoxy (B1213986) group itself can be demethylated to a hydroxyl group, or its position on the ring can be varied. Furthermore, other substituents can be introduced onto the benzoyl ring.

The synthesis of N-phenylbenzamide derivatives as enterovirus 71 inhibitors involved the use of 3-amino-4-methoxybenzoic acid as a starting material, which was then further alkylated on the amino group. nih.gov This demonstrates that additional functional groups on the benzoyl ring can be tolerated and modified. In another study, a series of methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides were synthesized. nih.gov The methoxy groups were removed using boron tribromide to yield the corresponding hydroxy derivatives, a common transformation that can be applied to the methoxybenzoyl moiety of this compound. nih.gov

Furthermore, the synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide illustrates the incorporation of additional alkyl groups on the methoxybenzoyl ring. researchgate.net The starting material, 2-methoxy-4-methylbenzoic acid, was successfully coupled with 4-chloroaniline, indicating that the benzoyl ring can be readily substituted with various groups to generate a wide range of analogues. researchgate.net

Table 4: Examples of Modifications on the Benzoyl Moiety of Benzamides

Starting Benzoyl MoietyModificationReagents/ConditionsResulting Benzoyl MoietyReference
3-amino-4-methoxybenzoylAlkylation of the amino groupMeI or n-PrI, NaHCO₃, CH₂Cl₂3-alkylamino-4-methoxybenzoyl nih.gov
Methoxy-substituted benzoylDemethylationBBr₃, CH₂Cl₂Hydroxy-substituted benzoyl nih.gov
Benzoic acidIntroduction of methyl and methoxy groupsUse of substituted benzoic acid (2-methoxy-4-methylbenzoic acid)2-methoxy-4-methylbenzoyl researchgate.net

Introduction of Complex Bridging Units and Fused Scaffolds

The foundational N-arylbenzamide structure serves as a versatile template for the synthesis of more complex molecules featuring elaborate bridging units or fused heterocyclic systems. These advanced scaffolds are often designed to explore new chemical space for applications in medicinal chemistry and materials science.

One common strategy involves appending complex side chains to the benzamide core. For instance, derivatives like N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been synthesized. In this case, a piperazine-containing ethyl group is attached to the amide nitrogen, introducing a flexible yet sterically defined bridging unit that can significantly influence the molecule's conformational properties and biological interactions.

Another powerful approach is the creation of fused scaffolds through intramolecular cyclization reactions. N-arylbenzamides can be designed with appropriate functional groups that facilitate ring closure, leading to novel polycyclic structures. For example, N-benzylbenzamide derivatives have been utilized as a merged scaffold to create dual-target ligands. researchgate.net Similarly, copper-catalyzed intramolecular C-N coupling reactions have been employed to synthesize benzimidazole-fused poly-heterocycles from appropriately substituted precursors, demonstrating a pathway to rigid, planar fused systems. researchgate.net These synthetic routes often involve transition-metal catalysis or strong acids to promote the desired cyclization. researchgate.netresearchgate.net The development of such methodologies is crucial for generating libraries of structurally diverse compounds with potential applications in drug discovery. bham.ac.ukwhiterose.ac.uk

Table 1: Methodologies for Complex Scaffold Synthesis
Synthetic ApproachDescriptionResulting Structure TypeExample Precursor/Analogue
Side-Chain ElaborationAttachment of a complex functional group, often containing heteroatoms and rings, to the amide nitrogen or aromatic rings.Bridged Compounds3-Methoxybenzoyl chloride and N-(4-chlorophenyl)piperazine derivatives
Intramolecular C-N CouplingCopper-catalyzed ring closure between an aryl halide and an amide N-H or other nitrogen-containing group within the same molecule.N-Fused Heterocycles2-(2-Bromophenyl)benzimidazoles
Acid-Catalyzed CyclizationUse of strong acids (e.g., Tf2NH) to promote intramolecular cyclization of N-methoxybenzamides. researchgate.netFused Ring SystemsN-Methoxybenzamides with pendant reactive groups

Structure Activity Relationship Sar and Structure Affinity Relationship Safir Studies

Systematic Structural Modifications and Their Impact on Biological Interactions

Systematic modification of a lead compound is a cornerstone of drug discovery. In the case of benzamide (B126) derivatives, research has often centered on a closely related lead compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which itself contains the N-(4-chlorophenyl) and 3-methoxybenzamide (B147233) moieties linked via a piperazine-ethyl chain. nih.govnih.gov Studies on this compound and its analogues have provided a wealth of information on how structural changes affect receptor binding.

Key modifications have included alterations to the amide bond and the alkyl chain that links the benzamide core to the piperazine (B1678402) ring. Research has shown that modifications to the amide bond consistently lead to a decrease in affinity for the dopamine (B1211576) D4 receptor. nih.gov Similarly, changes in the length of the alkyl linker have a significant impact on binding, a concept that will be explored further in subsequent sections. The creation of semi-rigid analogues, where the flexible alkyl chain is constrained, has also been investigated. Interestingly, these semi-rigid compounds often display D4 receptor affinity values that are comparable to their more flexible counterparts, suggesting that a certain degree of conformational flexibility is tolerated by the receptor. nih.gov

These findings underscore the sensitivity of the receptor to the core architecture of the ligand, where the amide group and the spatial relationship between the aromatic systems are critical for optimal interaction.

Influence of Substituent Effects on Benzamide-Target Interactions

The electronic properties and placement of substituents on the aromatic rings of benzamide derivatives play a pivotal role in modulating their interaction with biological targets. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position can dramatically alter binding affinity and selectivity.

The presence of a halogen atom, specifically the chlorine on the N-phenyl ring at the 4-position (para), is a defining feature of the parent compound. Halogenation is a common strategy in drug design to enhance properties such as metabolic stability and membrane permeability. semanticscholar.org The chlorine atom, being an electron-withdrawing group, influences the electronic environment of the phenyl ring and can participate in specific interactions, including halogen bonding, with the receptor. semanticscholar.orgacs.org

The methoxy (B1213986) (-OCH3) group on the benzamide ring is another key feature. As an electron-donating group, it can influence the molecule's interaction with its target. nih.gov Its position is critical; in the parent compound, it is located at the 3-position (meta). Studies on various benzamide derivatives have shown that the presence and location of methoxy groups can significantly impact biological activity and selectivity.

For instance, in a series of benzamide-isoquinoline derivatives, the addition of an electron-donating methoxy group was found to increase affinity for the sigma-2 (σ2) receptor, while an electron-withdrawing nitro group decreased it. This highlights the importance of the electronic properties conferred by the substituent. The position of the methoxy group can also be manipulated to fine-tune receptor subtype selectivity. Many studies have demonstrated that the number and position of hydroxyl and methoxy groups on aromatic rings play a significant role in the biological activities of phenolic compounds. nih.gov

Compound SeriesModificationEffect on Biological Activity
Benzamide-isoquinolinesAddition of electron-donating methoxy groupIncreased σ2 receptor affinity
Benzamide-isoquinolinesAddition of electron-withdrawing nitro groupDecreased σ2 receptor affinity
N-Benzimidazole CarboxamidesPresence of methoxy and hydroxy groupsEnhanced antioxidant activity nih.gov

In many derivatives of N-(4-chlorophenyl)-3-methoxybenzamide, the two core aromatic moieties are connected by a linker chain, which often incorporates a heterocyclic ring system like piperazine. nih.govnih.gov The length and flexibility of this linker are critical determinants of binding affinity. mdpi.comnih.gov

For derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, the two-carbon (ethyl) linker between the benzamide nitrogen and the piperazine ring was found to be optimal for high dopamine D4 receptor affinity. nih.govnih.gov Studies where this linker was elongated consistently resulted in a decrease in D4 affinity. nih.gov This suggests that a specific distance and orientation between the benzamide and the 4-chlorophenylpiperazine moieties are required for optimal interaction with the D4 receptor. Conversely, in a related series, elongating the intermediate alkyl chain was found to improve binding affinity for the dopamine D3 receptor while decreasing D4 affinity, demonstrating that linker length can be a key determinant of receptor selectivity. nih.gov

The optimal linker length represents a delicate balance between enthalpic gain from binding and the entropic loss upon constraining a flexible chain. elsevierpure.com The incorporation of the piperazine ring itself is a common strategy in medicinal chemistry to introduce a basic nitrogen atom, which is often protonated at physiological pH and can form a key ionic interaction with an acidic residue (like aspartate) in the receptor binding site. escholarship.org

Lead CompoundLinker ModificationEffect on Receptor Affinity
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideElongation of ethyl linkerDecreased Dopamine D4 affinity nih.gov
N-[2-[4-(aryl)piperazin-1-yl]ethyl]-arylcarboxamidesElongation of ethyl linker to butylDecreased D4 affinity, Increased Dopamine D3 affinity nih.gov

Pharmacophore Elucidation for this compound Derivatives

A pharmacophore model distills the SAR data into a three-dimensional arrangement of essential chemical features required for biological activity. Based on the studies of its derivatives, a general pharmacophore model for ligands targeting the dopamine D4 receptor can be proposed. nih.gov

The key features of this model include:

Two Aromatic/Hydrophobic Regions: One is represented by the 4-chlorophenyl ring and the other by the 3-methoxybenzoyl moiety. These regions engage in hydrophobic and aromatic interactions within the receptor pocket.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a critical hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group of the amide linkage serves as a crucial hydrogen bond donor.

A Basic Nitrogen Center: In derivatives containing a piperazine linker, the distal nitrogen atom is a key feature, typically protonated, that forms a salt bridge with an acidic residue in the receptor.

Specific Substituent Features: The model includes a halogen atom (chlorine) at the para-position of one phenyl ring and an electron-donating group (methoxy) at the meta-position of the other.

The spatial relationship between these features, dictated by the amide bond and any linker, is paramount. For instance, the distance between the basic nitrogen of the piperazine and the center of the benzamide aromatic ring is a critical parameter governed by the linker length. This model provides a framework for the rational design of new, potentially more potent and selective ligands based on the this compound scaffold. nih.govnih.gov

Mechanistic Investigations of Biological Activities

Exploration of Molecular Targets and Binding Mechanisms

The therapeutic potential of N-(4-chlorophenyl)-3-methoxybenzamide and its derivatives is rooted in their ability to specifically interact with key biological macromolecules. Research has identified both enzymes and G protein-coupled receptors as primary targets, with the nature of the interaction dictating the downstream biological response.

Analogues of this compound have been shown to exert their effects through the inhibition of specific enzymatic pathways, which are critical for various cellular processes, including viral replication and DNA repair.

One notable mechanism is the induction of Apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G (APOBEC3G). N-phenylbenzamide derivatives have been identified as exerting broad-spectrum antiviral effects by increasing the intracellular levels of APOBEC3G. This enzyme is a cytidine (B196190) deaminase that plays a crucial role in the innate immune response against retroviruses, such as HIV, and other viruses like Hepatitis B Virus (HBV). By inducing higher levels of APOBEC3G, these compounds enhance the cell's natural defense mechanisms. The enzyme gets packaged into budding virions and, during reverse transcription in a newly infected cell, deaminates deoxycytidine to deoxyuridine in the nascent viral DNA. This leads to hypermutation and degradation of the viral genome, effectively inhibiting viral replication.

Furthermore, the broader class of benzamides has been extensively studied for its inhibitory effects on Poly(ADP-ribose) polymerase (PARP). 3-Methoxybenzamide (B147233), a structurally related compound, is a known inhibitor of PARP. This enzyme is crucial for DNA repair, particularly in the base excision repair pathway. By inhibiting PARP, benzamide (B126) derivatives can lead to the accumulation of single-strand DNA breaks, which can subsequently result in double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), this PARP inhibition can be synthetically lethal, leading to cancer cell death. The inhibitory mechanism involves the benzamide moiety competing with the nicotinamide (B372718) moiety of NAD+ for the catalytic domain of the PARP enzyme.

Another related mechanism of action for benzamide derivatives is the inhibition of Inosine 5'-monophosphate dehydrogenase (IMPDH). The active metabolite of benzamide riboside, a related compound, is its NAD analogue, benzamide adenine (B156593) dinucleotide (BAD). BAD is a potent inhibitor of IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, these compounds deplete the intracellular pools of GTP and dGTP, which are essential for DNA and RNA synthesis, as well as signal transduction, thereby exerting antiproliferative effects.

In addition to enzyme inhibition, analogues of this compound are potent modulators of G protein-coupled receptors, particularly the dopamine (B1211576) D4 receptor.

A key analogue, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has been identified as a highly potent and selective antagonist for the dopamine D4 receptor. Structure-affinity relationship (SAFIR) studies have demonstrated that this compound exhibits very high affinity for the D4 receptor with an IC50 value of 0.057 nM and shows over 10,000-fold selectivity for the D4 receptor versus the D2 receptor. It is also selective against the serotonin (B10506) 5-HT1A and adrenergic alpha1 receptors. The secondary 3-methoxybenzamide moiety has been shown to be important for this high-affinity binding, likely participating in hydrogen bonding with the receptor. Modifications to the amide bond or the length of the alkyl chain linking the benzamide and piperazine (B1678402) moieties have been shown to decrease D4 receptor affinity.

The dopamine D4 receptor is a D2-like G protein-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). As antagonists, this compound analogues block the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.

The interaction of these ligands with the D4 receptor is complex and can influence multiple signaling pathways. Beyond the canonical G protein-coupled pathway, D4 receptor signaling can also involve protein-protein interactions. The third intracellular loop of the D4 receptor is highly polymorphic and contains proline-rich sequences that can serve as recognition sites for SH3 domains of other signaling proteins, thereby coupling the receptor to other pathways.

CompoundTarget ReceptorAffinity (IC50/Ki)Selectivity
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D40.057 nM (IC50)>10,000-fold vs. D2
Analogue with modified amide bondDopamine D423 nM (Ki)Reduced affinity
Analogue with elongated alkyl chainDopamine D4Decreased affinity-

Elucidation of Cellular Pathway Perturbations by this compound Analogues

The interaction of this compound analogues with their molecular targets leads to significant perturbations in cellular signaling pathways, which underpin their biological effects.

The antagonism of the dopamine D4 receptor by these compounds has several downstream consequences. By preventing the dopamine-induced inhibition of adenylyl cyclase, these antagonists can modulate the levels of cAMP. This, in turn, affects the activity of protein kinase A (PKA) and the phosphorylation state of downstream targets like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). DARPP-32 is a key integrator of signaling pathways in neurons. Furthermore, D4 receptor activation has been linked to the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the ERK pathway. The modulation of the D4 receptor by these benzamide analogues can therefore influence this pathway, which is critical for regulating cellular processes such as proliferation, differentiation, and survival. Activation of D2-like receptors can also lead to the deactivation of Akt via a β-arrestin 2-mediated mechanism, and conversely, can activate Akt through receptor tyrosine kinase (RTK) transactivation. By acting as antagonists, these compounds can interfere with these Akt/GSK3 signaling pathways.

In the context of enzyme inhibition, the induction of APOBEC3G by N-phenylbenzamide derivatives perturbs the life cycle of susceptible viruses. The increased presence of this enzyme leads to the hypermutation of the viral genome, a cellular event that ultimately halts viral replication. This represents a significant perturbation of the viral replication pathway within the host cell.

The inhibition of PARP by related benzamides has profound effects on cellular DNA repair pathways. In cells with compromised homologous recombination, the inhibition of PARP-mediated base excision repair leads to the collapse of replication forks and the accumulation of DNA damage, ultimately triggering apoptosis. This perturbation of the DNA damage response is the basis for the use of PARP inhibitors in certain cancers.

Comparative Analysis of Mechanism of Action with Related Chemotypes

The mechanism of action of this compound and its analogues can be better understood through a comparative analysis with other related chemotypes, such as classical neuroleptics and other benzamide derivatives with different biological activities.

Substituted benzamides, including atypical neuroleptics like sulpiride, are known to have a different pharmacological profile compared to classical neuroleptics like haloperidol. While classical neuroleptics are generally non-selective dopamine D2-like receptor antagonists with high affinity for striatal D2 receptors, atypical benzamides often show a higher affinity for extrastriatal dopamine receptors and may have a preferential affinity for agonist-labeled dopamine receptors over antagonist-labeled ones. This difference in receptor interaction is thought to contribute to the lower incidence of extrapyramidal side effects with atypical neuroleptics. The high selectivity of the this compound analogue for the D4 receptor over the D2 receptor places it firmly in the category of atypical dopamine receptor modulators.

The benzamide scaffold is a versatile pharmacophore that can be found in a wide range of biologically active molecules targeting different enzymes and receptors. For example, while the this compound chemotype is associated with dopamine D4 receptor antagonism, other benzamide derivatives have been developed as potent inhibitors of cholinesterases for the treatment of Alzheimer's disease, or as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH) for their anti-inflammatory properties. This highlights how modifications to the benzamide core structure can dramatically alter the molecular target and the resulting biological activity.

In the antiviral domain, the mechanism of N-phenylbenzamides inducing APOBEC3G can be contrasted with other antiviral agents that directly target viral enzymes like reverse transcriptase or protease. The APOBEC3G-inducing mechanism is a host-centric approach, enhancing the cell's own defenses rather than directly inhibiting a viral component. This can offer advantages in terms of the potential for viral resistance.

The following table provides a comparative overview of the mechanisms of action of different benzamide-containing compounds.

Compound ClassPrimary Target(s)Key Mechanism of ActionTherapeutic Area
This compound AnaloguesDopamine D4 ReceptorAntagonism of D2-like GPCR signalingCNS Disorders
N-Phenylbenzamide DerivativesHost Cell (induces APOBEC3G)Upregulation of an innate antiviral factorAntiviral
Benzamide PARP InhibitorsPARP EnzymeInhibition of DNA repair (synthetic lethality)Oncology
Substituted Benzamides (e.g., Sulpiride)Dopamine D2/D3 ReceptorsAtypical dopamine receptor antagonismAntipsychotic
Benzamide Cholinesterase InhibitorsAcetylcholinesterase (AChE)Inhibition of neurotransmitter breakdownNeurodegenerative Diseases

This comparative analysis underscores the chemical tractability of the benzamide scaffold and the diverse mechanisms through which these compounds can exert their biological effects.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Studies of N-(4-chlorophenyl)-3-methoxybenzamide and its Derivatives

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule at the electronic level. These calculations can predict molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. cauverycollege.ac.in It is widely employed to optimize molecular structures and predict vibrational frequencies and other molecular properties. cauverycollege.ac.innih.gov For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), help in determining the most stable conformation by calculating optimized geometrical parameters such as bond lengths and angles. researchgate.netirjet.net

The electronic properties of a molecule are critical for understanding its reactivity and interaction with biological targets. Key parameters derived from quantum chemical calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. nih.govniscpr.res.in A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it is a "soft" molecule. Conversely, a large energy gap implies a "hard" molecule with higher stability. nih.gov This analysis helps predict the molecule's ability to participate in charge-transfer interactions, which are often vital for ligand-receptor binding. niscpr.res.in Other quantum chemical descriptors such as ionization potential, electron affinity, chemical hardness, and softness can also be calculated from HOMO-LUMO energies to further characterize the molecule's reactivity. niscpr.res.innih.gov

Quantum Chemical ParameterDescription
EHOMO (Highest Occupied Molecular Orbital Energy)Represents the energy of the outermost electron orbital; related to the molecule's capacity to donate electrons.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Represents the energy of the lowest energy electron-accepting orbital; related to the molecule's capacity to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO)Indicates the chemical reactivity and stability of the molecule. A smaller gap often correlates with higher reactivity. nih.gov
Chemical Hardness (η)Measures the resistance of a molecule to change its electron configuration. nih.gov
Chemical Softness (S)The reciprocal of hardness, indicating the ease of modifying the electron configuration. nih.gov
Electronegativity (χ)Measures the power of an atom or group to attract electrons. nih.gov

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms.

Docking simulations provide a detailed profile of the interactions between a ligand, such as this compound or its derivatives, and the active site of a target protein. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. researchgate.net For example, studies on benzamide analogues have identified crucial hydrogen bond interactions with specific amino acid residues like Valine, Asparagine, and Glycine within the binding pocket of targets such as the FtsZ protein. tandfonline.com Similarly, docking studies of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a derivative, have been used to explore its high affinity for the dopamine (B1211576) D4 receptor. nih.govnih.gov By visualizing the docked conformation, researchers can understand the structural basis for a compound's activity and selectivity. mdpi.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). ajchem-a.com This score estimates the strength of the interaction between the ligand and the protein. arxiv.org Lower binding energy values typically indicate more stable and favorable ligand-protein complexes. niscpr.res.in This allows for the ranking of different compounds based on their predicted affinity for a specific target. arxiv.org Computational methods like the Molecular Mechanics Generalized Born Surface Area (MMGBSA) can be used to further refine these binding free energy predictions. nih.gov Such ranking is crucial in virtual screening campaigns to prioritize a list of potential drug candidates for further experimental testing. nih.gov

Interaction TypeDescriptionExample Amino Acid Residues (from Benzamide Analogue Studies)
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (e.g., O, N) and another nearby electronegative atom.Val 207, Asn 263, Leu 209, Gly 205 tandfonline.com
Hydrophobic InteractionsThe tendency of nonpolar groups to associate with each other in an aqueous environment.Phenylalanine, Leucine researchgate.net
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups.Aspartic Acid researchgate.net
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.General interactions within the binding pocket

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzamide analogues, QSAR models are developed to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence their potency.

3D-QSAR models, which consider the three-dimensional properties of molecules, are particularly powerful. nih.gov These models are built using a dataset of molecules with known activities, which is divided into a training set to build the model and a test set to validate its predictive power. nih.gov The resulting models can highlight which steric and electronic fields around the molecule are favorable or unfavorable for activity. researchgate.net For instance, a 3D-QSAR study on benzamide analogues as FtsZ inhibitors generated a model that showed good correlation between experimental and predicted activity, indicating its reliability. tandfonline.com These models provide valuable guidelines for designing new derivatives with improved biological activity. researchgate.net

QSAR Statistical ParameterDescriptionTypical Value for a Good Model
R² (Correlation Coefficient)Indicates the goodness of fit of the model for the training set. It measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). tandfonline.com> 0.8 tandfonline.com
Q² or R²cv (Cross-Validated Correlation Coefficient)Measures the predictive power of the model, determined through cross-validation. tandfonline.com> 0.5 tandfonline.com
F-value (Fisher's Test Value)Indicates the statistical significance of the model. A high F-value suggests a more significant model. tandfonline.comHigh values (e.g., > 100) indicate high significance tandfonline.com
pred (Predictive R² for Test Set)Measures how well the model predicts the activity of an external set of compounds not used in model generation. tandfonline.com> 0.6 tandfonline.com

In Vitro Biological Evaluation Methodologies and Research Findings

Cell-Based Assays for Investigating Biological Effects of N-(4-chlorophenyl)-3-methoxybenzamide Analogues

Cell-based assays are fundamental in determining the cellular response to chemical compounds, providing insights into their potential as therapeutic agents. Analogues of this compound have been investigated for their cytotoxic effects on cancer cells and their activity against various microbes.

Derivatives of N-(4-chlorophenyl)-benzamide have been evaluated for their anti-proliferative activities across a range of human cancer cell lines. These studies are crucial for identifying potential anti-cancer agents. For instance, certain acrylamide–PABA hybrids, which are structurally related, have been tested against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.govwaocp.org The pancreatic cancer cell line MIA PaCa-2 is another model used to assess the cytotoxic potential of novel compounds. mdpi.comresearchgate.net

One study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles identified a compound, 4j , with promising inhibitory properties against glioblastoma cells. nih.gov This compound was also shown to be less cytotoxic to non-cancerous cells. nih.gov Another investigation into N-(4-chlorophenyl)-γ-amino acid derivatives found that compound 7g exhibited significant anticancer activity against A549 Non-Small Cell Lung Cancer (NSCLC) cells, with an IC50 value of 38.38 µM. ktu.edu Furthermore, 4-methylbenzamide (B193301) derivatives have demonstrated inhibitory activity against multiple cancer cell lines, including K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia). nih.gov

Compound AnalogueCell LineCancer TypeIC50 (µM)Source
Compound 7g (N-(4-chlorophenyl)-γ-amino acid derivative)A549Non-Small Cell Lung Cancer38.38 ktu.edu
Acrylamide–PABA analog 4jMCF-7Breast Cancer1.83 nih.gov
Compound 7 (4-Methylbenzamide derivative)K562Chronic Myelogenous Leukemia2.27 nih.gov
Compound 7 (4-Methylbenzamide derivative)HL-60Promyelocytic Leukemia1.42 nih.gov
Compound 10 (4-Methylbenzamide derivative)K562Chronic Myelogenous Leukemia2.53 nih.gov
Compound 10 (4-Methylbenzamide derivative)HL-60Promyelocytic Leukemia1.52 nih.gov

The benzamide (B126) scaffold is present in many compounds investigated for antimicrobial properties. nanobioletters.com Aromatic amides and benzanilides have been noted for their potential antibacterial and antifungal effects. nih.govresearchgate.net

Antibacterial Activity: Derivatives have been tested against a spectrum of Gram-positive and Gram-negative bacteria. One study synthesized N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide and reported a high degree of inhibition against Klebsiella pneumoniae, Staphylococcus aureus, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, and Proteus vulgaris. ijpbs.com Other research has shown that N-phenylbenzamide derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli. mdpi.com The mechanism for some related 3-methoxybenzamide (B147233) analogues involves the inhibition of the essential bacterial cell division protein FtsZ. nih.gov

Antifungal Activity: The antifungal potential of N-phenylbenzamide derivatives has been demonstrated against Candida albicans. mdpi.com Studies on other related structures, such as N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, showed that compounds with a chloro substituent exhibited good to excellent activity against fungi like Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis. nih.gov

Antiviral Activity: A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was identified as a potent inhibitor of the Hepatitis B Virus (HBV). nih.govdovepress.com This compound demonstrated significant activity against both wild-type and drug-resistant HBV strains in HepG2.2.15 cells. nih.govdovepress.com The antiviral effect may be linked to its ability to increase the intracellular levels of APOBEC3G (A3G), a host defense factor that can inhibit HBV replication. nih.govdovepress.com

Compound AnalogueActivity TypeTarget Organism/VirusKey FindingSource
IMB-0523AntiviralHepatitis B Virus (wild-type)IC50: 1.99 µM nih.govdovepress.com
IMB-0523AntiviralHepatitis B Virus (drug-resistant)IC50: 3.30 µM nih.govdovepress.com
N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamideAntibacterialK. pneumoniae, S. aureus, E. coli, etc.High degree of inhibition observed ijpbs.com
N-phenylbenzamidesAntibacterialS. aureus, E. coliInhibitory activity confirmed mdpi.com
N-phenylbenzamidesAntifungalCandida albicansInhibitory activity confirmed mdpi.com

Enzyme Inhibition Assays (e.g., α-amylase, urease, acetylcholinesterase, β-secretase, cytokinin oxidase/dehydrogenase)

Enzyme inhibition assays are critical for identifying molecules that can modulate specific biological pathways. Analogues of this compound have been investigated as inhibitors of several key enzymes.

Research has shown that certain N-(acryloyl)benzamide derivatives are effective inhibitors of tyrosinase , an enzyme involved in melanogenesis. nih.gov Similarly, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was found to inhibit the kinase AKT2/PKBβ , which is part of a major oncogenic pathway in glioma. nih.gov Other studies have described 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides as inhibitors of Histone Deacetylase 1 (HDAC1) , an enzyme class involved in transcriptional regulation and cancer. nih.gov While many benzamide derivatives are screened for inhibitory activity against enzymes like acetylcholinesterase, specific data for close analogues of this compound against α-amylase, urease, β-secretase, or cytokinin oxidase/dehydrogenase is not extensively detailed in the available literature. nih.gov

Compound Class/AnalogueTarget EnzymeBiological RelevanceSource
N-(acryloyl)benzamide derivativesTyrosinaseMelanogenesis nih.gov
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles (e.g., 4j)AKT2/PKBβOncogenic signaling nih.gov
4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamidesHistone Deacetylase 1 (HDAC1)Gene expression, Cancer nih.gov

Receptor Binding Assays (e.g., Dopamine (B1211576) D4, D2, Serotonin (B10506) 5-HT1A, Adrenergic alpha1)

Receptor binding assays determine the affinity of a compound for specific receptors, which is crucial for understanding its pharmacological profile, particularly for neurologically active agents. A series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides, which are analogues of the core structure, have been synthesized and tested for their binding at cloned human dopamine D4 and D2 receptors. nih.gov

Within this series, the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide emerged as a highly potent and selective ligand for the dopamine D4 receptor. nih.gov It displayed an exceptionally high affinity with an IC50 value of 0.057 nM. nih.gov Crucially, this compound showed over 10,000-fold selectivity for the D4 receptor compared to the dopamine D2 receptor. nih.gov Further studies confirmed its selectivity against serotonin 5-HT1A and adrenergic alpha1 receptors. nih.govnih.gov Structural modifications to the amide bond or the alkyl chain of this lead compound generally resulted in a decrease in dopamine D4 receptor affinity. nih.gov

CompoundReceptorAffinity (IC50, nM)Selectivity NotesSource
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D40.057High affinity and potency nih.gov
Dopamine D2>10,000-fold lower affinity than for D4Highly selective for D4 over D2 nih.gov
Serotonin 5-HT1ASelectiveLower affinity compared to D4 nih.govnih.gov
Adrenergic alpha1SelectiveLower affinity compared to D4 nih.govnih.gov

Applications as Biochemical Probes

The intrinsic properties of certain molecules allow them to be used as tools or "probes" in biochemical research to study biological systems. The analogue N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide has been synthesized and its fluorescence behaviors were studied. researchgate.net The investigation of its fluorescent properties, including optimal pH, temperature, and stability, at an excitation wavelength of 340 nm and an emission wavelength of 380 nm suggests its potential use as a fluorescent probe. researchgate.net Such probes can be valuable in fluorescence-based assays for monitoring molecular interactions or changes in the cellular microenvironment.

Future Research Directions and Translational Perspectives

Design of Advanced N-(4-chlorophenyl)-3-methoxybenzamide-Based Probes

The development of specialized molecular probes is crucial for elucidating complex biological processes. By modifying the this compound structure, researchers can create advanced probes for target identification, validation, and imaging.

Photoaffinity Probes: A key future direction is the design of photoaffinity probes. This involves incorporating a photoreactive group and a bioorthogonal handle into the benzamide (B126) structure. nih.gov When introduced to a biological system, the probe binds to its target protein(s). Upon UV light activation, the photoreactive group forms a covalent bond with the interacting protein, allowing for its subsequent isolation and identification using the bioorthogonal handle. nih.gov This technique could definitively identify the cellular targets of this compound, providing critical insights into its mechanism of action.

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold can create fluorescent probes for visualizing its distribution and interaction with targets within cells and tissues. For instance, benzamide-based probes have been designed for the detection of pathological protein aggregates like β-amyloid and Tau fibrils, which are hallmarks of Alzheimer's disease. researchgate.net A similar strategy could be employed to develop probes for neuroinflammation or specific receptor systems, enabling real-time imaging of biological events.

Radiolabeled Probes for Imaging: Radiolabeling the compound would enable non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET). Iodobenzamides, for example, have been developed for melanoma imaging and therapy due to their affinity for melanin. walshmedicalmedia.com A radiolabeled version of this compound could be used to study its pharmacokinetics and target engagement in living organisms, accelerating its translational potential.

Exploration of Novel Therapeutic Areas for Benzamide Scaffolds

The benzamide core is a versatile pharmacophore, with derivatives showing a wide range of pharmacological activities. researchgate.netwalshmedicalmedia.com This opens up numerous possibilities for exploring new therapeutic applications beyond their currently known uses.

Oncology: The benzamide scaffold is a promising framework for developing new anticancer agents. nih.govontosight.ai Derivatives have been successfully designed as inhibitors of key cancer-related targets, including Poly(ADP-ribose) polymerase-1 (PARP-1) and lysine (B10760008) deacetylases (KDACs). nih.govnih.gov For example, the compound 13f , a benzamide derivative, showed potent PARP-1 inhibitory effects and induced apoptosis in human colorectal cancer cells. nih.gov Another novel benzamide, 7 , was identified as a class I selective KDAC inhibitor that inhibited tumor growth in an in vivo model of ovarian cancer. nih.gov Given the close link between inflammation and cancer, dual-target inhibitors based on the benzamide structure, such as those targeting both COX-2 and Topoisomerase I, are also being investigated for gastrointestinal cancers. nih.gov

Infectious Diseases: Benzamides have demonstrated significant potential as antimicrobial agents. researchgate.net They have been investigated as inhibitors of essential bacterial proteins like FtsZ, a key protein in bacterial cell division, making them attractive candidates for new antibiotics to combat resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, a compound structurally similar to this compound, known as IMB-0523 , has shown potent activity against both wild-type and drug-resistant Hepatitis B virus (HBV), suggesting a role for this class of compounds in antiviral therapy. nih.gov

Metabolic and Inflammatory Disorders: The therapeutic reach of benzamides extends to metabolic diseases. Derivatives have been developed as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov The anti-inflammatory properties of benzamides are also well-documented, with some derivatives acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2), indicating their potential use in treating inflammatory conditions. researchgate.netnih.gov

Neurodegenerative Diseases: Substituted benzamides are being actively investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. mdpi.com They have been designed as multi-target compounds that can, for instance, inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's. mdpi.com One such compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) , showed highly potent inhibitory activity against both enzymes. mdpi.com

The diverse therapeutic potential of the benzamide scaffold is summarized in the table below.

Therapeutic AreaSpecific Target/ApplicationExample Compound Class/Derivative
Oncology PARP-1 InhibitionBenzamide derivatives containing benzamidophenyl scaffolds nih.gov
Lysine Deacetylase (KDAC) InhibitionAminophenyl-benzamide headgroups nih.gov
Dual COX-2/Topoisomerase I InhibitionN-2-(Phenylamino) Benzamide derivatives nih.gov
Infectious Diseases Antibacterial (FtsZ Inhibition)Benzodioxane-benzamides nih.gov
Antiviral (Anti-HBV)N-phenylbenzamide derivatives nih.gov
Metabolic Disorders Type 2 Diabetes (Glucokinase Activation)Pyrazole benzamide derivatives nih.gov
Neurodegenerative Diseases Alzheimer's Disease (AChE/BACE1 Inhibition)Substituted bis(3-methoxybenzamide) mdpi.com

Development of Next-Generation Benzamide-Derived Research Tools

Beyond direct therapeutic applications, benzamide derivatives are being developed as sophisticated research tools to probe biological systems. These tools are essential for understanding disease mechanisms and discovering new drug targets.

Cell-Type-Specific Probes for Neuroscience: The brain's complexity requires tools that can interact with specific cell types. Advanced neural probes can be functionalized with molecules that recognize specific cell surface receptors. nih.govresearchgate.net A benzamide ligand with high affinity and selectivity for a particular neurotransmitter receptor, such as the dopamine (B1211576) D4 receptor, could be tethered to implantable electronic probes. nih.govnih.gov This would allow for neuron-subtype–specific recording of electrical activity, providing unprecedented insight into neural circuit function in health and disease.

Peptide Mimetics: The rigid structure of the benzamide backbone can be used to create molecules that mimic the secondary structures of peptides, such as α-helices. researchgate.net These "oligo-benzamide" tools can disrupt protein-protein interactions (PPIs) that are mediated by helical peptides. Since many PPIs are implicated in disease, such benzamide-based research tools are invaluable for validating PPIs as drug targets and for developing new classes of therapeutics that can modulate these challenging targets. researchgate.net

Selective Pharmacological Probes: The development of highly potent and selective benzamide derivatives for specific biological targets provides the scientific community with valuable "tool compounds." These tools are used in laboratory settings to study the function of a particular protein (e.g., an enzyme or receptor) in cellular pathways. For example, a highly selective benzamide-based KDAC inhibitor can be used to investigate the specific roles of different KDAC isoforms in gene regulation and cell biology, without the confounding effects of inhibiting other related enzymes. nih.gov

The continued exploration of this compound and its chemical relatives promises to yield a new generation of probes and therapeutic candidates, driving innovation across multiple fields of biomedical science.

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-3-methoxybenzamide, and how are the products characterized?

The compound is synthesized via carbodiimide-mediated coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. The reaction involves reacting 3-methoxybenzoic acid derivatives with 4-chloroaniline at low temperatures (-50°C) to minimize side reactions. Post-synthesis, characterization is performed using IR spectroscopy (to confirm amide bond formation), 1H-NMR (to verify substituent positions and purity), and elemental analysis (to validate stoichiometry) .

Q. What spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • 1H-NMR : Confirms aromatic proton environments and substituent integration (e.g., methoxy group at δ 3.8–4.0 ppm).
  • Elemental analysis : Ensures compliance with theoretical C, H, N, and Cl percentages. Fluorescence spectrofluorometry (λex 340 nm, λem 380 nm) may also be used to study photophysical properties .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction is employed to resolve the molecular conformation. Parameters such as mean C–C bond lengths (0.003–0.005 Å) and R factors (0.028–0.038) are critical for validating structural accuracy. This reveals intermolecular interactions (e.g., hydrogen bonding) that influence packing and stability .

Advanced Research Questions

Q. How can fluorescence properties of this compound be optimized for analytical applications?

Fluorescence intensity is maximized under pH 5 (using 0.1 M HCl/NaOH buffers) and 25°C , with stability maintained over time. Solvent polarity (e.g., DMSO vs. ethanol) and concentration (LOD: 0.269 mg/L, LOQ: 0.898 mg/L) must be optimized. Binding constants (e.g., with Pb²⁺) are calculated via Stern-Volmer plots .

Q. What strategies improve dopamine D4 receptor selectivity in derivatives of this compound?

Structural modifications focus on:

  • Amide bond replacement (e.g., with urea or sulfonamide groups).
  • Alkyl chain elongation between the benzamide and piperazine moieties.
  • Radiolabeling (e.g., carbon-11) for PET imaging. Selectivity (>100-fold over D2/D3 receptors) is validated via competitive binding assays and molecular docking to D4 receptor models .

Q. How is the compound evaluated as a T-type Ca²⁺ channel blocker, and what methodological challenges arise?

Electrophysiological patch-clamp assays measure ion channel inhibition in transfected HEK293 cells. Challenges include ensuring selectivity over L-type Ca²⁺ channels and optimizing lipophilicity (logP 2.37–2.55) for blood-brain barrier penetration. SAR studies guide substituent modifications to enhance potency .

Q. What in vitro and in vivo models assess anticancer mechanisms of this compound derivatives?

  • In vitro : Cell proliferation assays (MTT/WST-1), apoptosis markers (caspase-3 activation), and enzyme inhibition assays (e.g., kinase profiling).
  • In vivo : Xenograft models with PET imaging (using radiolabeled derivatives) to monitor tumor uptake. Mechanistic insights are further explored via transcriptomic profiling of treated cancer cells .

Q. How are biochemical pathways affected by the compound’s interaction with bacterial targets like acps-pptase?

Enzyme inhibition assays quantify IC50 values against acps-pptase, critical for bacterial lipid biosynthesis. Metabolomic profiling identifies disrupted pathways (e.g., fatty acid synthesis). Dual-targeting strategies (simultaneous inhibition of pptase classes) are validated via synergy assays (e.g., checkerboard MIC testing) .

Methodological Notes

  • Data Contradictions : Fluorescence stability claims in should be cross-verified with thermogravimetric analysis (TGA) to exclude decomposition at elevated temperatures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.